13-Methyltetradecanoic acid
Overview
Description
Mechanism of Action
Target of Action
13-MTD is known to target AKT , a serine-threonine kinase that regulates cell survival . AKT is often attacked by cancerous cells, which manage to switch and keep AKT’s signals “on,” resulting in cell dysfunction .
Mode of Action
13-MTD interacts with its target by down-regulating AKT , allowing stability in cells . This down-regulation of AKT leads to the activation of caspase-3 , a crucial enzyme in the apoptosis pathway .
Biochemical Pathways
The primary biochemical pathway affected by 13-MTD is the apoptosis pathway . The down-regulation of AKT by 13-MTD leads to the activation of caspase-3 , which promotes mitochondrial dysfunction, leading to the release of cytochrome c from the mitochondria to the cytoplasm . This series of events triggers apoptosis, or programmed cell death .
Pharmacokinetics
It’s known that 13-mtd was originally purified from a soy fermentation product and can be chemically synthesized . The synthesized form contains the same biological property as its natural form .
Result of Action
The primary result of 13-MTD’s action is the induction of apoptosis in many types of human cancer cells . It inhibits tumor cell growth by down-regulating AKT, which leads to the activation of caspase-3 . This results in significant accumulation of cells with sub-G1 DNA content, a hallmark of apoptosis .
Biochemical Analysis
Biochemical Properties
13-Methyltetradecanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The fatty chain acid is most abundant in a soy fermentation product named Yang Zhen Hua 851 and responds aggressively towards tumor cells through apoptosis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It inhibits tumor cell growth by “down-regulating” p-AKT , a serine-threonine kinase that regulates cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the cleavage of caspase-3 and poly ADP-ribose polymerase (a caspase enzymolysis product) were detected after incubation for 2 hours, and increased after extending the incubation time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Mice could sustain oral feeding of 5 g/kg/day without observable adverse events . This compound administered orally is absorbed by the intestine and transported primarily as chylomicrons in the lymphatic system and then into the circulation through the thoracic duct .
Metabolic Pathways
It is known that it interacts with various enzymes and cofactors .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is absorbed by the intestine and transported primarily as chylomicrons in the lymphatic system and then into the circulation through the thoracic duct .
Preparation Methods
Synthetic Routes and Reaction Conditions: 13-Methyltetradecanoic acid can be synthesized through chemical methods. One common approach involves the esterification of 13-methyl-trans-2-tetradecenoic acid with methanol in the presence of an acid catalyst . The reaction proceeds under reflux conditions, resulting in the formation of the desired ester, which can then be hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves bacterial fermentation. For instance, it was originally purified from a soy fermentation product named Yang Zhen Hua 851 . This method leverages the natural biosynthetic pathways of microorganisms to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions: 13-Methyltetradecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Esterification: It reacts with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid are employed.
Major Products:
Oxidation: Ketones or alcohols.
Reduction: Alcohols.
Esterification: Esters.
Scientific Research Applications
13-Methyltetradecanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tetradecanoic acid (Myristic acid): A straight-chain saturated fatty acid with similar physical properties but lacks the branched structure of 13-Methyltetradecanoic acid.
12-Methyltetradecanoic acid: Another branched-chain fatty acid with a similar structure but differs in the position of the methyl group.
Uniqueness: this compound is unique due to its specific branched structure, which imparts distinct biological properties, particularly its potent anticancer effects . The position of the methyl group at the 13th carbon atom is crucial for its biological activity, differentiating it from other similar fatty acids.
Properties
IUPAC Name |
13-methyltetradecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCYQVNGROEVLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179552 | |
Record name | 13-Methyltetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2485-71-4, 50973-09-6 | |
Record name | 13-Methyltetradecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2485-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13-Methyltetradecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002485714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-Methyltetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopentadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 13-Methylmyristic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 13-METHYLTETRADECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09T9M1LTY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.